molecular formula C19H30F3NO3 B1664909 Amiselimod CAS No. 942399-20-4

Amiselimod

カタログ番号 B1664909
CAS番号: 942399-20-4
分子量: 377.4 g/mol
InChIキー: JVCPIJKPAKAIIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amiselimod (MT-1303) is a selective sphingosine 1-phosphate 1 (S1P1) receptor modulator . It is currently being developed for the treatment of various diseases . It is an oral selective S1P1 receptor modulator with potentially fewer adverse effects than fingolimod .


Molecular Structure Analysis

Amiselimod requires phosphorylation by the endogenous SphK2 to its active metabolite: amiselimod phosphate (amiselimod-P) . The tmax of amiselimod is similar to that of fingolimod, at 12–16 h .


Chemical Reactions Analysis

Amiselimod, like other S1P receptor modulators such as Fingolimod, Siponimod, Ozanimod, Ponesimod, and Laquinimod, can significantly reduce the ARR and disability progression . Amiselimod (40 mg) has shown the highest efficacy among these .

科学的研究の応用

1. Application in Autoimmune Diseases

Amiselimod, a second-generation sphingosine 1-phosphate (S1P) receptor modulator, has demonstrated considerable efficacy in treating autoimmune diseases. It has been specifically designed to reduce the bradycardia risk associated with similar modulators. Preclinical and clinical studies have shown its potent therapeutic effects, particularly in cardiac applications (Sugahara et al., 2016).

2. Efficacy in Multiple Sclerosis

Amiselimod has been tested for its effectiveness in relapsing multiple sclerosis (MS). A two-year extension study of amiselimod in relapsing MS showed that it successfully suppressed disease activity without causing significant bradyarrhythmia, showcasing its potential as a long-term treatment for MS (Kappos et al., 2017).

3. Cardiac Safety Profile

Research comparing amiselimod with fingolimod and placebo in healthy subjects indicated that amiselimod has a favorable cardiac safety profile. The study demonstrated minimal negative chronotropic effects, and no significant bradyarrhythmia or cardiac abnormalities were observed, suggesting its safety for cardiac functions (Harada et al., 2017).

4. Application in Inflammatory Bowel Disease

Amiselimod's pharmacokinetic and pharmacodynamic properties make it a candidate for treating inflammatory bowel disease. Its active metabolite, amiselimod phosphate, showcases promising effects in controlling disease activity, as evidenced by changes in absolute lymphocyte counts, a critical factor in inflammatory diseases (Lee et al., 2023).

5. Treatment of Crohn's Disease

A study evaluating amiselimod in patients with moderate to severe active Crohn's disease found that while amiselimod was generally well-tolerated, it was not superior to placebo for inducing clinical response. However, its tolerability suggests potential as a treatment option in specific patient populations (D'Haens et al., 2021).

6. Effects on Lupus Nephritis

Amiselimod has shown marked therapeutic effects in treating lupus nephritis in murine models. This indicates its potential as a treatment agent for patients suffering from systemic lupus erythematosus, including lupus nephritis, primarily by reducing the infiltration of autoreactive T cells into the kidneys (Sugahara et al., 2019).

特性

IUPAC Name

2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30F3NO3/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCPIJKPAKAIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141402
Record name 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amiselimod

CAS RN

942399-20-4
Record name 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942399-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amiselimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942399204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiselimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMISELIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358M5150LY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amiselimod
Reactant of Route 2
Amiselimod
Reactant of Route 3
Amiselimod
Reactant of Route 4
Amiselimod
Reactant of Route 5
Amiselimod
Reactant of Route 6
Amiselimod

Citations

For This Compound
363
Citations
K Sugahara, Y Maeda, K Shimano… - British Journal of …, 2017 - Wiley Online Library
Background and Purpose We conducted preclinical and clinical studies to examine the pharmacological, particularly cardiac, effects of amiselimod (MT‐1303), a second‐generation …
Number of citations: 73 bpspubs.onlinelibrary.wiley.com
L Kappos, DL Arnold, A Bar-Or, J Camm… - The Lancet …, 2016 - thelancet.com
… We assessed the safety and efficacy of amiselimod in patients with relapsing– remitting … to its active metabolite amiselimod phosphate in vivo. Amiselimod showed greater affinity for S1P …
Number of citations: 61 www.thelancet.com
G D'Haens, S Danese, M Davies… - Journal of Crohn's …, 2022 - academic.oup.com
… amiselimod 0.4 mg was generally well tolerated and no new safety concerns related to amiselimod … Amiselimod and amiselimod-P concentrations were summarised at each nominal …
Number of citations: 20 academic.oup.com
T Harada, D Wilbraham… - British Journal of …, 2017 - Wiley Online Library
… Amiselimod is converted to its active metabolite, amiselimod phosphate (amiselimod-P) in vivo and, unlike fingolimod-P, amiselimod-… In addition, amiselimod-P has shown a significantly …
Number of citations: 32 bpspubs.onlinelibrary.wiley.com
L Kappos, DL Arnold, A Bar-Or… - Multiple Sclerosis …, 2018 - journals.sagepub.com
… The dose-dependent effect of amiselimod on clinical and magnetic resonance imaging-related outcomes from the core study was sustained in those continuing on amiselimod and …
Number of citations: 30 journals.sagepub.com
K Shimano, Y Maeda, H Kataoka, M Murase… - PLoS …, 2019 - journals.plos.org
Amiselimod (MT-1303) is a novel sphingosine 1-phosphate receptor-1 (S1P 1 receptor) modulator with a more favorable cardiac safety profile than other S1P 1 receptor modulators. MT-…
Number of citations: 30 journals.plos.org
Y Tanaka, K Kondo, A Ichibori, Y Yanai, Y Susuta… - Lupus, 2020 - journals.sagepub.com
… amiselimod phosphate (amiselimod-P), 16 and has a more favorable cardiac safety profile than fingolimod. Our previous findings confirmed that amiselimod … with amiselimod in patients …
Number of citations: 11 journals.sagepub.com
K Sugahara, Y Maeda, K Shimano, M Murase… - Journal of Immunology …, 2019 - hindawi.com
Amiselimod (MT-1303) is a novel and selective sphingosine 1-phosphate receptor-1 (S1P 1 ) modulator with a more favorable cardiac safety profile than other S1P 1 receptor …
Number of citations: 16 www.hindawi.com
G D'haens, S Danese, M Davies… - Journal of Crohn's …, 2019 - academic.oup.com
Background The treatment of Crohn’s disease (CD) remains unsatisfactory for many patients leading to poor quality of life and surgery. Amiselimod (AMS) is a new selective oral S1P …
Number of citations: 17 academic.oup.com
J Lee, R Lester, E Lowe, H Franklin, R Israel… - …, 2023 - gastrojournal.org
… The median T max of plasma amiselimod and amiselimod-P were similar on all 3 days and … for amiselimod and at 10 hours postdose for amiselimod-P. The mean ALCs for amiselimod …
Number of citations: 2 www.gastrojournal.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。